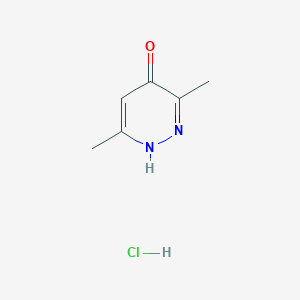

3,6-Dimethyl-1H-pyridazin-4-one;hydrochloride

説明

3,6-Dimethyl-1H-pyridazin-4-one hydrochloride is a pyridazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2 (pyridazine core). The compound features methyl substituents at positions 3 and 6 and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications.

Pyridazinone derivatives are typically synthesized via nucleophilic substitution or cyclization reactions.

特性

IUPAC Name |

3,6-dimethyl-1H-pyridazin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-3-6(9)5(2)8-7-4;/h3H,1-2H3,(H,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOBYTKKKRXCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1H-pyridazin-4-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethylpyridazine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3,6-Dimethyl-1H-pyridazin-4-one;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

3,6-Dimethyl-1H-pyridazin-4-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.

科学的研究の応用

Pharmacological Properties

The compound exhibits a variety of pharmacological effects, including:

- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, which contributes to its potential in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that derivatives of pyridazinone compounds can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Activity

A study investigated the synthesis of various derivatives of 3,6-Dimethyl-1H-pyridazin-4-one; hydrochloride and their antibacterial properties against multiple strains of bacteria. The results showed that certain derivatives had enhanced activity compared to standard antibiotics, indicating their potential as effective antimicrobial agents .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of 3,6-Dimethyl-1H-pyridazin-4-one; hydrochloride. It has been studied for its ability to protect neuronal cells from damage due to ischemia and oxidative stress.

Case Study: Ischemic Stroke Model

In an animal model of ischemic stroke, administration of the compound resulted in reduced neuronal cell death and improved functional recovery. The mechanism was attributed to its antioxidant properties and ability to modulate inflammatory pathways .

Vasodilatory Effects

The compound has shown promise in cardiovascular research due to its vasodilatory effects. It can influence blood flow dynamics by affecting vascular smooth muscle function.

Case Study: Blood Pressure Neutrality

A patent describes the use of similar pyridazinone derivatives in treating ischemic diseases without significant effects on blood pressure. This characteristic makes it particularly suitable for patients with hypertension who require treatment for ischemic conditions .

Synthetic Pathways

The synthesis of 3,6-Dimethyl-1H-pyridazin-4-one; hydrochloride involves various chemical reactions, including cyclization and alkylation processes. The ability to modify the structure leads to a library of derivatives with tailored biological activities.

| Derivative | Method of Synthesis | Biological Activity |

|---|---|---|

| Compound A | N-Alkylation | Antibacterial |

| Compound B | Sulfonylation | Antioxidant |

| Compound C | Cyclization | Neuroprotective |

作用機序

The mechanism of action of 3,6-Dimethyl-1H-pyridazin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to interact with nitrogen-containing heterocycles is a key feature.

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Substituent Effects on Bioactivity

- Chloro vs. Methyl Groups: Chloro-substituted pyridazinones (e.g., 6-chloro-4-methylpyridazin-3(2H)-one) often exhibit enhanced antimicrobial activity compared to methyl-substituted analogs due to increased electrophilicity . However, methyl groups improve metabolic stability, as seen in donepezil hydrochloride (), a methylated acetylcholinesterase inhibitor .

- Positional Isomerism : Substitution at position 4 (e.g., 4-methyl-2H-pyridazin-3-one) vs. position 6 (e.g., 6-chloro-4-methylpyridazin-3(2H)-one) alters electronic distribution, affecting solubility and target binding .

Pharmacokinetic and Stability Considerations

- Hydrochloride Salts : The hydrochloride form improves aqueous solubility, as demonstrated by tetracycline hydrochloride (), which shows pH-dependent stability in aqueous solutions .

- Synthetic Accessibility: 3,6-Dimethyl-1H-pyridazin-4-one HCl may share synthetic routes with ’s methylthio-pyridazinones, where Na₂S·9H₂O facilitates substitution reactions in DMF .

生物活性

3,6-Dimethyl-1H-pyridazin-4-one; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Biological Activity

3,6-Dimethyl-1H-pyridazin-4-one is part of the pyridazinone class, which has been associated with various pharmacological effects. The compound exhibits potential in several therapeutic areas, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Exhibits cytotoxic effects against multiple cancer cell lines.

- Anti-inflammatory Effects : Potential to reduce inflammation markers.

Target Interactions

Pyridazinone derivatives interact with a wide range of biological targets. The primary mechanisms include:

- Inhibition of Kinases : These compounds have shown promise in inhibiting key kinases involved in cancer progression, such as MPS1 and CDK2 .

- Antioxidant Activity : Some studies suggest that these compounds can protect against oxidative stress by scavenging free radicals .

Biochemical Pathways

The biological activities are likely mediated through multiple biochemical pathways. For example:

- Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis .

- Inflammatory Pathway Modulation : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Anticancer Activity

A series of studies have evaluated the anticancer potential of 3,6-Dimethyl-1H-pyridazin-4-one and its derivatives. Notably:

- In Vitro Studies : Research has demonstrated that specific pyridazine derivatives exhibit potent cytotoxicity against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer). For instance, compounds showed IC50 values in the low micromolar range (e.g., 1.37 µM for T-47D cells) indicating strong anti-proliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11a | T-47D | 1.37 |

| 11b | MDA-MB-231 | 2.62 |

| 11c | SKOV-3 | 1.94 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. In vitro assays indicated significant activity against both aerobic and anaerobic bacteria, highlighting its potential as an antibacterial agent .

Case Studies

One notable study involved the synthesis and evaluation of a series of 3,6-disubstituted pyridazines for their anticancer activity. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through specific cellular mechanisms such as cell cycle arrest and increased sub-G1 phase populations .

Another study focused on the structural modifications of pyridazinones to enhance their metabolic stability and potency against cancer targets. The introduction of methyl groups significantly improved the pharmacokinetic profiles of these compounds, making them more viable candidates for further development .

Q & A

Q. Why do chloride content measurements vary between elemental analysis and ion chromatography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。